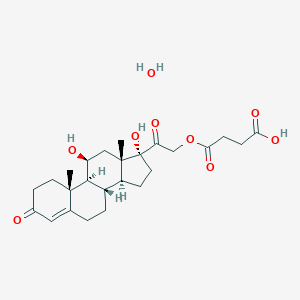![molecular formula C24H26ClN3O2S B126997 2-[4-氯-6-(4-苯基苯胺基)嘧啶-2-基]硫代辛酸](/img/structure/B126997.png)
2-[4-氯-6-(4-苯基苯胺基)嘧啶-2-基]硫代辛酸
科学研究应用
HZ52具有广泛的科学研究应用:
化学: 用作研究5-脂氧合酶抑制和白三烯生物合成的工具。
生物学: 研究其对多形核白细胞的影响及其在炎症反应中的作用。
医学: 在治疗炎症和过敏性疾病方面具有潜在的治疗应用。
工业: 用于开发抗炎药物和相关化合物
作用机制
HZ52通过可逆地抑制5-脂氧合酶酶发挥作用。这种抑制阻断了白三烯的合成,白三烯是促炎介质。 分子靶标包括5-脂氧合酶的活性位点,涉及的途径是那些与白三烯生物合成相关的途径 .
生化分析
Biochemical Properties
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is a potent, reversible inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are lipid compounds that play a crucial role in inflammatory and allergic responses. By inhibiting 5-lipoxygenase, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid effectively blocks the synthesis of leukotrienes, thereby attenuating inflammatory responses . This compound interacts with the enzyme by binding to its active site, preventing the conversion of arachidonic acid to leukotrienes.
Cellular Effects
The effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid on various cell types and cellular processes are profound. In human polymorphonuclear leukocytes, this compound significantly reduces the production of leukotriene B4, a potent chemoattractant involved in the recruitment of immune cells to sites of inflammation . Additionally, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid influences cell signaling pathways by modulating the activity of enzymes involved in the inflammatory response, leading to altered gene expression and reduced production of pro-inflammatory cytokines.
Molecular Mechanism
At the molecular level, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid exerts its effects primarily through the inhibition of 5-lipoxygenase. The compound binds to the enzyme’s active site, blocking the access of its natural substrate, arachidonic acid . This inhibition prevents the formation of leukotrienes, which are key mediators of inflammation. Additionally, the compound may influence other signaling pathways and gene expression profiles, contributing to its overall anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of leukotriene production and a prolonged anti-inflammatory effect
Dosage Effects in Animal Models
The effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits leukotriene synthesis without causing significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is involved in metabolic pathways related to the biosynthesis of leukotrienes. The compound interacts with 5-lipoxygenase, an enzyme that catalyzes the conversion of arachidonic acid to leukotriene A4 This interaction disrupts the normal metabolic flux, leading to reduced levels of leukotrienes and subsequent attenuation of inflammatory responses
Transport and Distribution
Within cells and tissues, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, it accumulates in specific compartments where it exerts its inhibitory effects on 5-lipoxygenase. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with 5-lipoxygenase . This localization is facilitated by specific targeting signals or post-translational modifications that direct the compound to the appropriate cellular compartments. The precise subcellular distribution of the compound may vary depending on the cell type and experimental conditions.
准备方法
合成路线和反应条件
HZ52的合成涉及几个关键步骤:
联苯-4-基氨基中间体的形成: 此步骤涉及联苯-4-胺与适当试剂反应形成联苯-4-基氨基中间体。
氯嘧啶的形成: 然后在控制条件下将中间体与氯嘧啶反应形成氯嘧啶衍生物。
硫醚的形成: 将氯嘧啶衍生物进一步与辛酸反应形成最终产物HZ52.
工业生产方法
HZ52的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
中间体的批量合成: 大规模合成联苯-4-基氨基中间体和氯嘧啶衍生物。
反应条件的优化: 确保每个反应步骤的最佳温度、压力和溶剂条件。
化学反应分析
反应类型
HZ52经历了几种类型的化学反应:
氧化: HZ52可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可以将HZ52转化为还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及胺类或硫醇类等亲核试剂.
主要产物
相似化合物的比较
类似化合物
BWA4C: 另一种具有不同分子药理学的5-脂氧合酶抑制剂。
ZM230487: 一种结构不同的5-脂氧合酶抑制剂。
金丝桃素: 一种具有5-脂氧合酶抑制活性的天然产物.
HZ52的独特性
HZ52因其良好的分子药理学和体内功效而独一无二。与其他一些抑制剂不同,HZ52对5-脂氧合酶的抑制不受过氧化物浓度升高或底物浓度升高的影响。 它对细胞刺激或磷脂的影响也很小,使其成为进一步研究和治疗开发的有希望的候选者 .
属性
IUPAC Name |
2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIGXYHGQLWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


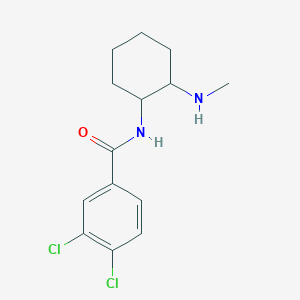
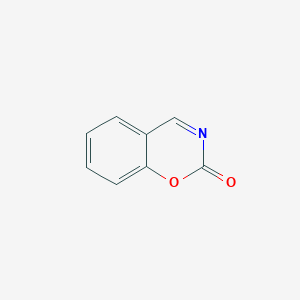
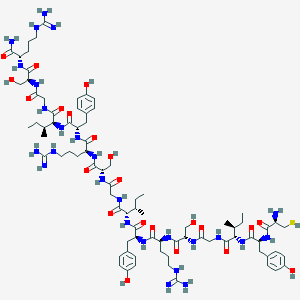
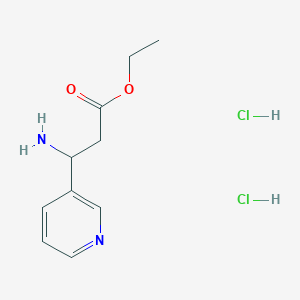
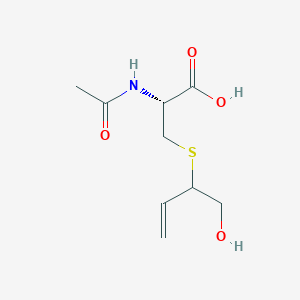
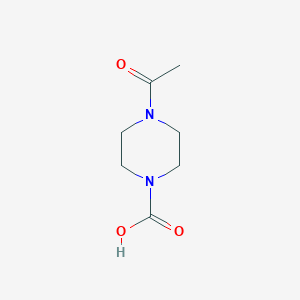
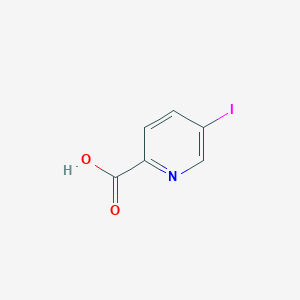
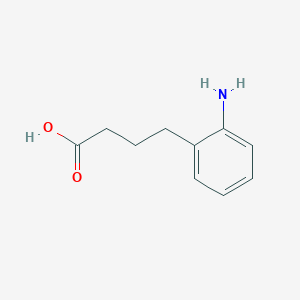
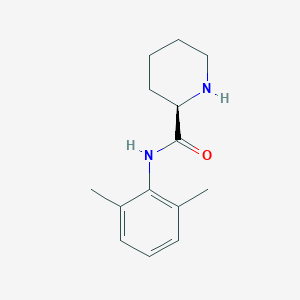
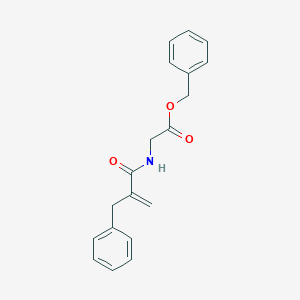
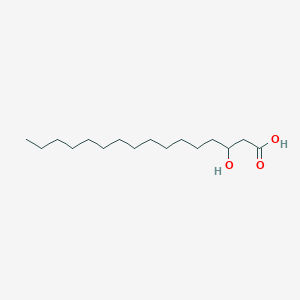

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
